molecular formula C12H18O3 B2934969 Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate CAS No. 2229205-37-0

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate

Cat. No.: B2934969
CAS No.: 2229205-37-0
M. Wt: 210.273
InChI Key: XQVIIKGLYYYUCO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate is an organic compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate typically involves the reaction of tert-butyl 3-hydroxyoxolane-3-carboxylate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate involves its interaction with various molecular targets. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with target molecules. This reactivity is exploited in click chemistry and other applications where precise molecular modifications are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate is unique due to its specific ring structure and the presence of both tert-butyl and propargyl groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-prop-2-ynyloxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-5-6-12(7-8-14-9-12)10(13)15-11(2,3)4/h1H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVIIKGLYYYUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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